molecular formula C19H22N2O3S B2427314 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1021117-29-2

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2427314
CAS No.: 1021117-29-2
M. Wt: 358.46
InChI Key: AWZMRBAVEJATJJ-UHFFFAOYSA-N
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Description

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring system, a propionyl group, and a benzenesulfonamide moiety.

Properties

IUPAC Name

3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-19(22)21-11-5-7-15-9-10-16(13-18(15)21)20-25(23,24)17-8-4-6-14(2)12-17/h4,6,8-10,12-13,20H,3,5,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZMRBAVEJATJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Propionyl Group: The propionyl group can be introduced via Friedel-Crafts acylation, using propionyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Various nucleophiles, such as amines or alkoxides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted sulfonamide derivatives

Scientific Research Applications

3-methyl-N-(1-propionyl-1,2,3,4-t

Biological Activity

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S with a molecular weight of 358.5 g/mol. The compound features a sulfonamide functional group attached to a benzene ring along with a tetrahydroquinoline moiety, which may contribute to its biological activities.

PropertyValue
Common Name3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
CAS Number1021117-29-2
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. Research indicates that compounds similar to 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that sulfonamides can effectively combat Gram-positive and Gram-negative bacteria through competitive inhibition of dihydropteroate synthase (DHPS) .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The tetrahydroquinoline structure has been linked to the modulation of various signaling pathways involved in cancer cell proliferation and survival. A study investigated the effects of related compounds on apoptosis in cancer cells and found that certain derivatives induced significant apoptotic activity .

Pain Relief Mechanisms

The compound's structural similarity to known analgesics suggests potential activity at opioid receptors. Research into related tetrahydroquinoline derivatives has demonstrated their ability to act as μ-opioid receptor (MOR) agonists, providing pain relief while minimizing adverse effects typically associated with traditional opioids .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the tetrahydroquinoline structure exhibited enhanced activity compared to traditional sulfonamides. The mechanism was attributed to increased membrane permeability and inhibition of bacterial growth .

Study 2: Anticancer Effects

In vitro studies on cancer cell lines treated with 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide showed a dose-dependent increase in apoptosis markers. Flow cytometry analyses revealed that the compound significantly increased the proportion of early apoptotic cells compared to controls .

Study 3: Analgesic Activity

A preclinical trial assessed the analgesic effects of related tetrahydroquinoline derivatives in a mouse model of acute pain. The results demonstrated significant pain relief comparable to morphine but with reduced side effects such as respiratory depression .

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